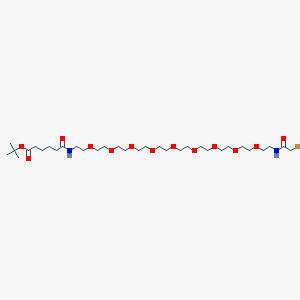

Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc

Description

Evolution of Bifunctional and Multifunctional Linkers in Molecular Probes and Conjugates

The field of chemical biology has witnessed a significant evolution from simple homobifunctional linkers, which connect two identical molecules, to highly complex heterobifunctional and multifunctional linkers. nih.gov Heterobifunctional crosslinkers possess two different reactive groups, enabling the linkage of two distinct molecules, a crucial capability for studying molecular interactions and constructing advanced conjugates like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). biochempeg.comscbt.com

The journey began in the 1970s with the use of polyethylene (B3416737) glycol (PEG) to modify proteins, aiming to reduce immunogenicity and extend circulation time. chempep.com By the 1990s, the development of monodisperse PEG linkers with defined structures and terminal functionalities allowed for more precise bioconjugation strategies. chempep.com This progression has led to today's sophisticated linkers, which can be designed with specific lengths, polarities, and cleavable sites to suit unique applications, such as ensuring a therapeutic payload is released only under specific physiological conditions. symeres.comamericanpharmaceuticalreview.com The increasing complexity of these linkers has been a driving force behind the renewed interest and success in fields like ADCs, where the linker's stability and release mechanism are paramount. precisepeg.comamericanpharmaceuticalreview.com

Modular Synthesis Approaches for Complex Chemical Biology Reagents

The creation of intricate molecules like "Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc" is made possible through modular synthesis. This strategy involves the sequential assembly of distinct functional units or "modules," which allows for the systematic and efficient construction of complex reagents. fenyolab.orgnih.gov

A key feature of this approach is the ability to systematically vary the properties of the final reagent by swapping out different modules, such as reactive groups, affinity handles, or spacers. fenyolab.org Techniques like solid-phase synthesis and bioorthogonal "click chemistry" have revolutionized this process. symeres.comfenyolab.org Modular synthesis provides a powerful platform for creating diverse libraries of linkers, facilitating the optimization of molecules for specific biological applications, from probing protein interactions to developing targeted drug delivery systems. fenyolab.orgnih.gov This method allows for the creation of linkers with precisely tuned characteristics, such as solubility, flexibility, and reactivity. precisepeg.com

Conceptual Framework for De Novo Design of Heterobifunctional Compounds

The de novo design of heterobifunctional molecules is a cornerstone of modern drug discovery and chemical biology. The fundamental concept is to create a molecule that can simultaneously bind to two different biological targets, bringing them into close proximity to elicit a specific biological outcome. nih.govresearchgate.net This strategy is exemplified by PROTACs, which consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. biochempeg.commedchemexpress.com This induced proximity leads to the ubiquitination and subsequent degradation of the target protein. nih.govnih.gov

The linker itself is not merely a passive spacer but plays a critical role in the efficacy of the heterobifunctional molecule. Its length, rigidity, and chemical composition must be carefully optimized to ensure the proper orientation and interaction of the two target proteins. researchgate.netnih.gov For instance, studies have shown that varying the linker length by even a few atoms can dramatically impact the degradation efficiency of a PROTAC. nih.gov The design process, therefore, involves a careful consideration of the structural requirements for forming a stable and productive ternary complex between the target protein, the heterobifunctional molecule, and the effector protein. researchgate.net

Significance of "this compound" in the Context of Contemporary Linker Chemistry Research

The molecule integrates:

A Bromoacetamide group: This functional group acts as a reactive handle. It is an electrophilic moiety that can selectively form a stable covalent bond with nucleophilic residues on proteins, particularly thiol groups found in cysteine residues. pubcompare.aithermofisher.com This allows for the firm attachment of the linker to a target protein or a ligand.

A PEG9 spacer: The core of the linker is a polyethylene glycol chain with nine repeating ethylene (B1197577) oxide units. chempep.com PEG linkers are widely used in bioconjugation due to their excellent water solubility, biocompatibility, flexibility, and ability to reduce the immunogenicity of the conjugate. chempep.comcreativepegworks.commolecularcloud.org This hydrophilic spacer improves the pharmacokinetic properties of the final molecule. precisepeg.com

A Boc-protected amine on a C4 alkyl chain: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. chemistrysteps.comtotal-synthesis.com It is stable under many reaction conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA). jk-sci.comwikipedia.org Once deprotected, the revealed primary amine serves as a new reactive site for conjugation to another molecule, such as an E3 ligase ligand, completing the synthesis of the heterobifunctional construct. jk-sci.com

This specific architecture makes "this compound" a versatile tool for researchers. It provides a reactive group for initial conjugation, a long, flexible, and soluble spacer, and a protected functional group for subsequent, orthogonal reaction steps. This modularity is essential in the multi-step synthesis required for creating complex therapeutics like PROTACs. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C32H61BrN2O13 | sobekbio.com |

| Molecular Weight | 761.74 g/mol | medchemexpress.comsobekbio.com |

| Primary Application | PROTAC Linker | medchemexpress.comsobekbio.com |

| Purity | ≥95-98% (typical) | sobekbio.comcreative-biolabs.com |

Interactive Data Table: Functional Modules of the Compound

| Module | Chemical Group | Function |

| Reactive Group | Bromoacetamide | Covalently reacts with thiol groups (e.g., cysteine). pubcompare.ai |

| Spacer | Polyethylene Glycol (PEG9) | Provides solubility, flexibility, and biocompatibility. chempep.comcreativepegworks.com |

| Protecting Group | tert-Butyloxycarbonyl (Boc) | Protects a primary amine for sequential synthesis. chemistrysteps.comtotal-synthesis.com |

| Latent Reactive Site | C4-Amine (post-deprotection) | Becomes available for further conjugation after Boc removal. jk-sci.com |

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl 6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H61BrN2O13/c1-32(2,3)48-31(38)7-5-4-6-29(36)34-8-10-39-12-14-41-16-18-43-20-22-45-24-26-47-27-25-46-23-21-44-19-17-42-15-13-40-11-9-35-30(37)28-33/h4-28H2,1-3H3,(H,34,36)(H,35,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDWEAZOLRKHDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H61BrN2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

761.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bromoacetamido Peg9 Ethylcarbamoyl C4 Boc

Retrosynthetic Analysis of the Compound’s Core Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. numberanalytics.com It involves the deconstruction of a target molecule into simpler precursor structures through a series of hypothetical bond-breaking steps known as disconnections. numberanalytics.com The analysis for Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc, which is presumed to have the structure Bromoacetyl-NH-PEG9-O-C(O)NH-(CH₂)₄-NH-Boc, is broken down by its principal moieties.

The bromoacetamido group is an amide, and the most logical disconnection is at the amide C-N bond. This disconnection simplifies the terminus of the molecule into two synthons: an amine synthon on the PEG linker and a bromoacetyl electrophile. The chemical equivalent of the bromoacetyl synthon is a reactive bromoacetic acid derivative, such as bromoacetyl chloride or bromoacetic anhydride (B1165640). The forward reaction is a standard acylation of a primary amine.

The PEG9 oligomer is a discrete polyethylene (B3416737) glycol chain with nine repeating ether units. From a retrosynthetic standpoint, this chain can be disconnected into smaller, more common ethylene (B1197577) glycol units. In practice, monodisperse PEG oligomers are often built sequentially using methods like the Williamson ether synthesis, where a protected PEG alcohol is deprotonated and reacted with a PEG tosylate or mesylate. google.com A more practical approach for this specific target involves starting with a pre-formed, heterobifunctional PEG9 derivative, such as an amino-PEG9-alcohol (H₂N-PEG9-OH), which serves as a central scaffold.

The ethylcarbamoyl linkage, a type of carbamate (B1207046) or urethane, connects the PEG9 oligomer to the C4 alkyl spacer. This linkage, -O-C(O)-NH-, is typically disconnected at the C-O or the C-N bond. A C-N disconnection points to a PEG-chloroformate or another activated PEG-carbonate and an amine on the C4 spacer. nih.gov A C-O disconnection suggests a PEG alcohol and an isocyanate-functionalized C4 spacer. The formation of carbamates via the reaction of an alcohol with an isocyanate or an amine with a chloroformate are both well-established synthetic transformations.

The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines. nih.gov Its disconnection is a straightforward cleavage of the carbamate C-N bond. This reveals a primary amine on the C4 spacer. The forward reaction, or protection step, is typically achieved by reacting the amine (in this case, 1,4-diaminobutane) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org A key challenge is achieving selective mono-protection of the symmetrical diamine. researchgate.netscielo.org.mx

Synthesis of Key Precursors and Building Blocks

Based on the retrosynthetic analysis, the efficient synthesis of this compound hinges on the preparation of several key intermediates.

One of the most critical building blocks is the mono-Boc-protected C4 alkyl spacer. The selective mono-N-Boc protection of symmetrical diamines like 1,4-diaminobutane (B46682) can be challenging due to the potential for di-protection. sigmaaldrich.com Several methods have been developed to achieve high yields of the mono-protected product. One effective strategy involves the "one-pot" reaction where the diamine is first treated with one equivalent of an acid, such as hydrogen chloride (generated in situ from trimethylsilyl (B98337) chloride or thionyl chloride), to form the mono-ammonium salt. scielo.org.mx The subsequent addition of Boc₂O then selectively reacts with the remaining free amine. scielo.org.mxbioorg.org

| Diamine | Method | Yield of Mono-Boc Product | Reference |

|---|---|---|---|

| 1,2-diaminoethane | HCl gas, then Boc₂O | 87% | bioorg.org |

| 1,4-diaminobutane | HCl gas, then Boc₂O | 85% | bioorg.org |

| 1,6-diaminohexane | Me₃SiCl/MeOH, then Boc₂O | 70% | scielo.org.mx |

| Piperazine | Flow chemistry, 0.8 eq. Boc₂O | 45% | sigmaaldrich.com |

The synthesis of heterobifunctional PEG oligomers is another crucial aspect. For this target molecule, an amino-PEG9-alcohol is the required intermediate. The synthesis can start from commercially available nonaethylene glycol. One hydroxyl group can be selectively converted to an azide (B81097), for instance, through mesylation followed by substitution with sodium azide. The other hydroxyl group is temporarily protected. Subsequent reduction of the azide (e.g., via hydrogenation) yields the primary amine, and deprotection of the alcohol provides the desired H₂N-PEG9-OH linker. nih.govepfl.ch

With the key precursors in hand—namely N-Boc-1,4-diaminobutane and amino-PEG9-alcohol—the main scaffold can be assembled. The carbamate linkage is formed by first activating the hydroxyl group of the PEG linker. This can be achieved by reacting it with an agent like 4-nitrophenyl chloroformate (PNPC) under basic conditions to form an amine-reactive PNPC-activated PEG linker. nih.gov This activated intermediate then readily reacts with the free primary amine of N-Boc-1,4-diaminobutane to form the stable ethylcarbamoyl (carbamate) bond. nih.gov

The final step is the introduction of the bromoacetamido moiety. The free primary amine at the terminus of the PEG9 linker is reacted with a bromoacetylating agent. Bromoacetyl chloride or bromoacetic anhydride are common reagents for this acylation, which typically proceeds under mild basic conditions to yield the final target compound, this compound.

Preparation of Functionalized Bromoacetamide Derivatives

The bromoacetamide moiety serves as a reactive handle, often for conjugation to thiol groups in biomolecules. Its preparation involves the introduction of a bromoacetyl group onto a suitable precursor. A general approach involves the reaction of an amine with bromoacetyl bromide or a similar activated bromoacetic acid derivative. For instance, in a two-step, one-pot method, amino groups can be converted into an α-bromoacetamide group. nih.gov This transformation is typically carried out in a biphasic system, such as dichloromethane (B109758) and a saturated aqueous solution of sodium bicarbonate, to neutralize the hydrogen bromide byproduct. nih.gov

Another strategy for creating acetamide (B32628) derivatives involves the use of coupling agents. For example, heterocyclic amides can be synthesized by reacting heterocyclic amines with substituted phenylacetic acids in the presence of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl). researchgate.net While this example illustrates the formation of a standard acetamide, a similar approach could be envisioned for bromoacetamides by using a bromo-functionalized phenylacetic acid.

The synthesis of azide and α-bromoacetamide heterofunctionalized linkers has also been reported, demonstrating the versatility of these synthetic approaches. nih.gov In this case, the synthesis starts from a diamine, where one amino group is converted to an azide and the other to a bromoacetamide. nih.gov This method highlights the ability to selectively functionalize molecules to create heterobifunctional reagents.

Synthesis and Purification of Monodisperse PEG9 Oligomers

Polyethylene glycol (PEG) chains are widely used to improve the solubility and pharmacokinetic properties of molecules. For applications requiring high purity and well-defined structures, monodisperse PEG oligomers are essential. rsc.org Unlike traditional polydisperse PEGs, monodisperse PEGs consist of a single molecular weight, providing a uniform product.

The synthesis of monodisperse PEGs can be challenging due to the difficulty in separating oligomers of similar chain lengths. Several strategies have been developed to address this, including iterative chain extension methods. One such approach involves the use of an octagol (EG8) building block to extend a PEG chain, resulting in a high-purity MeO–EG24–OH. rsc.org A similar iterative approach could be adapted for the synthesis of nonaethylene glycol (PEG9). Another scalable method involves the reaction of monoprotected PEG mesylates with an excess of smaller PEG diols under basic conditions, followed by purification. google.com

For the specific synthesis of nonaethylene glycol, a process has been described that involves the coupling of hexaethylene glycol monobenzyl ether with a triethylene glycol derivative, followed by hydrogenation to remove the benzyl (B1604629) protecting group. google.com This method utilizes starting materials with high oligomeric purity to ensure a monodisperse final product. google.com Purification of monodisperse PEG oligomers is a critical step. While traditional column chromatography can be used, chromatography-free methods have also been developed to improve scalability and reduce costs. rsc.org Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful analytical technique for quantifying the purity and dispersity of the synthesized PEG oligomers. rsc.org

| PEG Synthesis Strategy | Description | Key Features |

| Iterative Chain Extension | Stepwise addition of PEG units to a core molecule. | Allows for precise control over chain length and results in high purity. rsc.org |

| Mesylate Alkylation | Reaction of a PEG-mesylate with a PEG-diol. | Scalable approach with good yields achievable through extraction purification. google.com |

| Convergent Coupling | Coupling of smaller, pre-synthesized PEG fragments. | Utilizes starting materials with high oligomeric purity. google.com |

Derivatization of C4 Alkyl Chains with Terminal Functionalities

Alkyl chains, such as a C4 spacer, are often incorporated into molecules to provide spatial separation between different functional domains. The derivatization of these chains with terminal functionalities is crucial for their subsequent conjugation. The choice of spacer length can influence the properties of the final molecule, including its self-assembly behavior. nih.gov

The synthesis of functionalized alkyl chains typically starts with a precursor containing the desired chain length and a terminal functional group that can be easily modified. For example, a C4 alkyl chain with a terminal carboxylic acid or alcohol can be used as a starting point. This functionality can then be converted to other groups as needed for subsequent coupling reactions.

In the context of creating amphiphilic molecules, C4 and C12 alkyl spacers have been successfully incorporated between a hydrophobic tail and a hydrophilic headgroup. nih.gov The synthesis of these constructs involved the initial preparation of tail-spacer molecules which were then conjugated to the headgroup. nih.gov This demonstrates a modular approach where the functionalized alkyl spacer is prepared separately before being incorporated into the larger molecule.

Introduction of Ethylcarbamoyl Units

The ethylcarbamoyl linkage is a type of carbamate linkage. The synthesis of carbamates can be achieved through several methods. A common approach is the reaction of an alcohol with an isocyanate. Alternatively, carbamates can be formed by reacting an alcohol with a carbamoyl (B1232498) chloride in the presence of a base.

More modern and efficient methods for carbamate synthesis have been developed. For instance, a one-pot reaction of carbonylimidazolide with a nucleophile (such as an alcohol) in water provides an efficient route to carbamates without the need for an inert atmosphere. organic-chemistry.org Another innovative method involves the photocatalyzed oxidative decarboxylation of oxamic acids to generate an isocyanate in situ, which can then be trapped by an alcohol to form the desired carbamate. organic-chemistry.org This method avoids the handling of potentially hazardous isocyanates. organic-chemistry.org

Indium triflate has been shown to catalyze the synthesis of primary carbamates from alcohols and urea, which serves as an environmentally friendly carbonyl source. organic-chemistry.org This method is applicable to a wide range of alcohols, and the products can often be isolated by simple filtration or crystallization. organic-chemistry.org

| Carbamate Synthesis Method | Reagents | Advantages |

| Carbonylimidazolide Reaction | Carbonylimidazolide, Alcohol | One-pot, efficient, no inert atmosphere required. organic-chemistry.org |

| Photocatalyzed Decarboxylation | Oxamic acid, Alcohol, Photocatalyst | In situ generation of isocyanate, avoids handling hazardous reagents. organic-chemistry.org |

| Indium Triflate Catalysis | Alcohol, Urea, Indium Triflate | Uses an eco-friendly carbonyl source, simple workup. organic-chemistry.org |

Convergent and Linear Synthetic Routes for Compound Assembly

Strategies for Coupling Bromoacetamido to PEG9

The coupling of the bromoacetamido group to the PEG9 linker is a key step in the assembly of the target molecule. Bromoacetamide-PEG derivatives are versatile reagents for bioconjugation. precisepeg.com The reactive bromoacetamide group readily undergoes nucleophilic substitution with thiol groups (-SH) to form a stable thioether bond. precisepeg.com

To achieve the desired coupling, a heterobifunctional PEG9 linker would be required, with one terminus functionalized for attachment to the bromoacetamide precursor and the other for eventual linkage to the ethylcarbamoyl-C4-Boc moiety. For example, a PEG9 linker with a terminal amino group could be reacted with bromoacetyl bromide to form the bromoacetamido-PEG9 derivative. The other end of the PEG linker would need to possess a functional group, such as a hydroxyl group, that can be used in the subsequent coupling step.

Formation of Ethylcarbamoyl Linkages with C4 Spacers

The formation of the ethylcarbamoyl linkage connecting the PEG9 and the C4 spacer involves the creation of a carbamate bond. This can be achieved by reacting a hydroxyl-terminated PEG9 with an isocyanate-functionalized C4 spacer. Alternatively, a PEG9 linker functionalized with an amine could be reacted with a C4 spacer containing a chloroformate or a similar activated carbonyl group.

A convergent approach would involve the separate synthesis of a Boc-protected C4-ethylcarbamoyl precursor. This could be synthesized by reacting a C4 diol with ethyl isocyanate followed by protection of the remaining hydroxyl group with a Boc group. This functionalized C4 spacer could then be coupled to the PEG9 linker. Another strategy could involve the reaction of an amino-functionalized C4 spacer with an activated PEG9 derivative, such as a PEG9-p-nitrophenyl carbonate, to form the carbamate linkage.

Integration of Boc Protection in the Synthetic Pathway

The introduction of the tert-butyloxycarbonyl (Boc) protecting group is a foundational step in the synthesis of amine-containing compounds like the target molecule. numberanalytics.com This process is typically achieved by reacting the precursor amine with di-tert-butyl dicarbonate (Boc₂O), which is the most common reagent for this transformation due to its convenient handling and high efficiency. total-synthesis.comfishersci.co.uk The reaction is generally performed under mild conditions, often in solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or even in aqueous mixtures, and can be facilitated by a base such as sodium hydroxide (B78521) or triethylamine. total-synthesis.comfishersci.co.uk The base's role is to deprotonate the amine, enhancing its nucleophilicity to attack an electrophilic carbonyl carbon of the Boc anhydride. total-synthesis.com The reaction proceeds with a favorable driving force, as the leaving group can decompose into gaseous carbon dioxide. total-synthesis.com The result is a stable carbamate that effectively masks the amine's reactivity from subsequent chemical steps. total-synthesis.com

| Parameter | Common Conditions for Boc Protection | Reference(s) |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | total-synthesis.comfishersci.co.uk |

| Solvent | Tetrahydrofuran (THF), Acetonitrile, Dichloromethane (DCM), Water | total-synthesis.comfishersci.co.uk |

| Base (optional) | Triethylamine (TEA), Sodium Hydroxide (NaOH), 4-Dimethylaminopyridine (DMAP) | total-synthesis.comwikipedia.org |

| Temperature | Room Temperature to 40°C | fishersci.co.uk |

Solid-Phase Synthesis Adaptations for PEGylated Constructs

Solid-phase synthesis (SPS) provides a powerful methodology for the stepwise construction of complex molecules, including PEGylated structures. chempep.com In this approach, the growing molecule is covalently attached to an insoluble resin support, which simplifies the purification process as excess reagents and byproducts can be washed away after each reaction step. chempep.comnih.gov For a molecule like this compound, the synthesis would likely begin by anchoring a Boc-protected C4 amine derivative to a suitable resin. google.com

A critical adaptation for synthesizing PEGylated constructs on a solid support is managing the physical properties of the polyethylene glycol (PEG) chain. nih.gov The growing PEG chain can sometimes lead to aggregation or steric hindrance, which may impede reaction efficiency. To mitigate this, specialized linkers and resins are employed. google.com For instance, long, flexible linkers can be used to distance the growing molecule from the resin surface, improving reagent accessibility. google.com The choice of resin, such as polystyrene-based Wang resin, is also crucial for compatibility with the PEG chain and the various reaction conditions used during synthesis. nih.gov The successful stepwise synthesis on the solid support allows for the creation of well-defined, monodisperse PEG derivatives, which is a significant advantage of this method. nih.gov

Solution-Phase Synthesis Optimization for Scalability and Purity

Key parameters for optimization include reaction concentration, temperature, solvent choice, and the stoichiometry of reactants. researchgate.netlu.se Given the hydrophilic nature of the PEG9 chain and the potential for different solubility characteristics of the other molecular fragments, selecting appropriate solvents or solvent mixtures is critical to maintain a homogeneous reaction environment. yusiyy.com Purification is a major challenge in solution-phase synthesis, especially for PEGylated compounds which can be difficult to separate from impurities. Techniques such as crystallization, extraction, and column chromatography are extensively used. The progress of each reaction and the purity of the intermediates and final product are rigorously monitored using analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). google.com

Strategic Use of Protecting Groups in Complex Synthesis

Compatibility of Boc Chemistry with Other Functional Groups Present

A major advantage of the Boc protecting group is its compatibility with a broad spectrum of functional groups. The conditions for both the introduction of the Boc group (using Boc₂O, often with a mild base) and its removal (using acid) are generally mild and selective. numberanalytics.com This means that other common functionalities present in a molecule, such as esters, ethers, amides, and even other protecting groups, remain intact during the manipulation of the Boc group. organic-chemistry.org

For example, in the synthesis of this compound, the bromoacetyl group and the carbamoyl and ether linkages within the PEG chain are stable to the acidic conditions required for Boc deprotection. Similarly, the conditions for introducing the Boc group would not affect these other parts of the molecule. This high degree of compatibility provides chemists with significant flexibility in designing synthetic routes for complex molecules.

| Protecting Group | Stable To | Cleaved By | Orthogonal to Boc? | Reference(s) |

| Boc | Base, Hydrogenation, Nucleophiles | Acid (e.g., TFA, HCl) | N/A | total-synthesis.com |

| Fmoc | Acid, Hydrogenation | Base (e.g., Piperidine) | Yes | total-synthesis.comorganic-chemistry.org |

| Cbz (Z) | Acid, Base | Catalytic Hydrogenation | Yes | total-synthesis.com |

| Benzyl (Bzl) ether | Acid, Base | Catalytic Hydrogenation | Yes | |

| tert-Butyl (tBu) ether | Base, Hydrogenation | Acid (similar to Boc) | No |

Acid-Labile Nature of Boc and its Implications for Downstream Reactivity

The key feature of the Boc group is its lability in the presence of acid. numberanalytics.com Deprotection is achieved by treating the Boc-protected amine with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with HCl in methanol (B129727) or ethyl acetate. fishersci.co.ukwikipedia.org The mechanism involves protonation of the carbonyl oxygen, which triggers the fragmentation of the carbamate into the free amine, carbon dioxide, and a stable tertiary cation (the tert-butyl cation), which typically forms isobutene. total-synthesis.comacsgcipr.org

This acid-catalyzed removal has direct implications for planning subsequent synthetic steps. Any downstream reaction that requires strong acidic conditions cannot be performed while the Boc group is in place, as it would cause premature deprotection. Furthermore, the deprotection step itself can generate reactive intermediates. The tert-butyl cation formed during cleavage can potentially alkylate other nucleophilic sites on the substrate, such as electron-rich aromatic rings or certain side chains. wikipedia.orgacsgcipr.org To prevent these unwanted side reactions, "scavengers" like anisole (B1667542) or thiols are often added to the deprotection mixture to trap the cation. wikipedia.orgorganic-chemistry.org Following deprotection, the amine is typically present as an ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) salt), which must be neutralized with a base to restore its nucleophilicity for the next reaction.

Mechanistic Investigations of Bromoacetamido Reactivity in Bioconjugation

Nucleophilic Attack Mechanisms of Thiols on Bromoacetamide Electrophiles

The conjugation of a bromoacetamide electrophile with a thiol nucleophile, typically the sulfhydryl group of a cysteine residue in a protein, proceeds via a well-established bimolecular nucleophilic substitution (SN2) reaction. precisepeg.comresearchgate.netresearchgate.net In this mechanism, the sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic carbon atom that is covalently bonded to the bromine atom. Bromine, being an excellent leaving group, is subsequently displaced, resulting in the formation of a stable thioether bond between the thiol-containing molecule and the acetamide (B32628) moiety.

The key steps of the SN2 mechanism are:

Nucleophilic Attack: The reaction is initiated by the deprotonation of the thiol's sulfhydryl group (R-SH) to form the more nucleophilic thiolate anion (R-S⁻). nih.govresearchgate.netresearchgate.net This thiolate then attacks the α-carbon of the bromoacetamide.

Transition State: The reaction proceeds through a single, high-energy transition state where the nucleophilic sulfur atom and the leaving bromine atom are both partially bonded to the α-carbon. researchgate.net This transition state features a linear arrangement of the three key atoms (S-C-Br) to minimize steric repulsion. nih.gov

Product Formation: The carbon-bromine bond breaks, and the bromide ion is expelled. Simultaneously, a new, stable carbon-sulfur (thioether) bond is formed. precisepeg.comacs.org

This reaction is considered essentially irreversible under typical physiological conditions, leading to a highly stable conjugate, which is a significant advantage over other chemistries like maleimide (B117702) additions that can be reversible. acs.org

Reaction Kinetics and Rate Constants of Bromoacetamido-Thiol Conjugation

The rate of the SN2 reaction between bromoacetamides and thiols is influenced by several factors, including pH, the solvent environment, and steric accessibility of the reactive sites.

The efficiency of the bromoacetamido-thiol conjugation is highly dependent on the pH of the reaction medium. The reaction rate increases with higher pH because the nucleophilicity of the thiol group is significantly enhanced upon deprotonation. researchgate.net The pKa of the cysteine sulfhydryl group is approximately 8.5. nih.gov

At acidic or neutral pH (below ~7.5): The thiol group is predominantly in its protonated form (R-SH), which is a relatively weak nucleophile. Consequently, the reaction with bromoacetamide is slow. researchgate.netnih.gov This allows for kinetic discrimination between more reactive electrophiles, like maleimides, which can react with thiols at pH 6.5. nih.gov

At alkaline pH (above ~8.5): The thiol group is increasingly deprotonated to the highly nucleophilic thiolate anion (R-S⁻). researchgate.net This significantly accelerates the rate of the SN2 reaction. Studies have shown that the bromoacetyl function reacts effectively with thiols at pH 9.0. nih.gov

However, at very high pH values (typically above 9.0), the potential for side reactions, such as the reaction with amine groups (e.g., lysine (B10760008) residues), increases, which can compromise the chemoselectivity of the conjugation. researchgate.net Therefore, the pH must be carefully optimized to balance reaction efficiency with specificity.

| pH Range | Thiol State | Relative Reaction Rate | Notes |

|---|---|---|---|

| < 7.0 | Primarily protonated (R-SH) | Slow | Allows for kinetic differentiation from more reactive electrophiles like maleimides. nih.gov |

| 7.5 - 8.5 | Increasingly deprotonated (R-S⁻) | Moderate to Fast | Reaction rate increases as pH approaches and surpasses the thiol pKa. |

| > 8.5 | Primarily deprotonated (R-S⁻) | Fast | Optimal for efficient conjugation, but risk of side reactions with other nucleophiles increases. researchgate.netnih.gov |

The choice of solvent can significantly impact the rate of SN2 reactions. Polar aprotic solvents are generally preferred for SN2 reactions involving anionic nucleophiles. youtube.comlibretexts.org

Polar Protic Solvents (e.g., water, methanol): These solvents can form strong hydrogen bonds with the anionic thiolate nucleophile. youtube.com This creates a "solvent cage" around the nucleophile, which stabilizes it but also hinders its ability to attack the electrophile, thereby slowing down the reaction rate. youtube.comreddit.com

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents possess large dipole moments to dissolve the nucleophile but lack O-H or N-H bonds, preventing them from forming strong hydrogen bonds. youtube.comorganic-chemistry.org The solvation of the nucleophile is weaker, leaving it more "naked" and reactive, which accelerates the SN2 reaction. youtube.com For instance, the reaction between bromoethane (B45996) and potassium iodide is reported to be 500 times faster in acetone (B3395972) than in methanol (B129727). libretexts.org

While bioconjugation reactions are often performed in aqueous buffers (polar protic) for protein stability, the inclusion of organic co-solvents can modulate reactivity. The PEG linker in Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc enhances solubility in a variety of solvent systems. nih.govnih.gov

Steric hindrance at either the electrophilic carbon of the bromoacetamide or the nucleophilic sulfur of the thiol can significantly decrease the rate of an SN2 reaction. libretexts.orgresearchgate.net The SN2 mechanism requires the nucleophile to approach the electrophilic carbon from the backside, opposite to the leaving group. libretexts.org

If the α-carbon of the bromoacetamide or the atoms surrounding it are bulky, access for the incoming thiol nucleophile is impeded, slowing the reaction. Similarly, steric bulk around the cysteine's sulfhydryl group on a protein can limit its accessibility and reactivity. researchgate.netresearchgate.net For example, introducing bulky methyl groups near a disulfide bond has been shown to increase its resistance to reduction by creating steric hindrance. nih.gov This principle applies directly to the accessibility of a cysteine thiol for alkylation. Computational studies on chloroacetamides have shown that conformational changes are required to align the C-Cl bond for optimal nucleophilic attack, and these dynamics can be influenced by substitution patterns that create steric barriers. wuxibiology.com

Chemoselectivity and Orthogonality of Bromoacetamido Towards Biological Nucleophiles

An ideal bioconjugation reaction is highly chemoselective, meaning it targets a specific functional group while ignoring others present in the complex environment of a biomolecule. The bromoacetamide group exhibits excellent chemoselectivity for thiols, particularly when reaction conditions are controlled.

Thiols are among the most nucleophilic functional groups found in proteins under appropriate pH conditions. nih.gov The bromoacetamide group shows a strong preference for reacting with cysteine thiols over other nucleophilic amino acid side chains, such as the ε-amino group of lysine or the imidazole (B134444) group of histidine. nih.govnih.gov

Competition with Amines (Lysine): The primary amino group of lysine is a potential competing nucleophile. However, at neutral or slightly basic pH (7.0-8.5), the amine is largely in its protonated, non-nucleophilic ammonium (B1175870) form (R-NH₃⁺). The reaction with amines typically requires a higher pH (above 9.0) to become significant. researchgate.net Studies have demonstrated that even at pH 9.0, where the bromoacetyl group reacts readily with thiols, it does not react appreciably with α- and ε-amino groups or imidazole. nih.gov

Competition with Other Nucleophiles: Other potential nucleophiles on proteins, such as the hydroxyl groups of serine and threonine or the thioether of methionine, are significantly less reactive towards bromoacetamide under the conditions typically used for thiol conjugation.

This high degree of selectivity allows for the precise modification of cysteine residues, which are often present in lower abundance on protein surfaces compared to lysine, enabling the production of more homogeneous bioconjugates. nih.gov

| Nucleophile | Typical pKa | Reactivity at pH 7.5-9.0 | Reason for Selectivity |

|---|---|---|---|

| Thiol (Cysteine) | ~8.5 | High | Forms highly nucleophilic thiolate anion in this pH range. nih.gov |

| Amine (Lysine) | ~10.5 | Low to Very Low | Largely protonated and non-nucleophilic; significant reaction requires pH > 9.0. researchgate.net |

| Imidazole (Histidine) | ~6.0 | Very Low | Less nucleophilic than thiolate; studies show minimal reaction at pH 9.0. nih.gov |

| Hydroxyl (Ser/Thr) | >13 | Negligible | Poor nucleophile under these conditions. |

Strategies to Enhance Thiol Selectivity in Complex Biological Milieus

The bromoacetamido group, the reactive moiety of this compound, is an alkylating agent that demonstrates reactivity towards nucleophiles, most notably the thiol group of cysteine residues in proteins. However, in complex biological environments replete with various potential nucleophiles (such as the amino groups of lysine or the imidazole group of histidine), achieving high selectivity for thiols is paramount. The primary strategy to enhance the thiol selectivity of bromoacetamides is the precise control of reaction pH.

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the nucleophilic thiolate anion (S⁻) attacks the carbon atom bearing the bromine, displacing the bromide ion. The concentration of the highly nucleophilic thiolate anion is dependent on the pKa of the cysteine's sulfhydryl group (typically ~8.5-9.0) and the pH of the surrounding medium.

pH Optimization: Operating the conjugation reaction at a pH slightly below or near the pKa of the cysteine thiol group significantly enhances selectivity. While the reaction rate increases at a more alkaline pH, so does the reactivity of other nucleophilic residues like lysine. However, studies have shown that bromoacetyl and bromoacetamido groups can retain high chemoselectivity even at elevated pH levels. For instance, at a pH of 9.0, the bromoacetyl function reacts efficiently with thiols while showing minimal reactivity towards other nucleophilic groups like α- and ε-amino groups or imidazole. nih.gov In contrast, iodoacetamides, a related haloacetamide, are typically reacted at a pH of 8.0-8.5 for optimal thiol modification. atto-tec.com This careful pH management is crucial for directing the conjugation specifically to cysteine residues, minimizing off-target modifications in a complex biological sample.

Comparative Analysis with Other Thiol-Reactive Functionalities (e.g., Maleimides, Iodoacetates)

The bromoacetamido group is one of several electrophilic functionalities used for thiol-selective bioconjugation. Its performance is best understood in comparison to other widely used reagents, primarily maleimides and iodoacetates. These reagents differ in their reaction mechanism, kinetics, selectivity, and the stability of the final conjugate.

Bromoacetamides/Iodoacetamides (Haloacetamides): React via an SN2 alkylation of the thiolate anion. Iodoacetamides are generally more reactive than their bromoacetamide counterparts. thermofisher.comnih.gov They form a highly stable thioether bond. thermofisher.com The reaction rate is slower compared to maleimides under typical physiological conditions (pH 7.4) and often requires a higher pH to proceed efficiently. researchgate.net

Maleimides: React with thiols via a Michael addition mechanism, which is typically faster than haloacetamide alkylation at neutral pH (6.5-7.5). researchgate.net However, the resulting thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to deconjugation or exchange with other thiols like glutathione (B108866) present in biological systems. researchgate.netnih.gov

The following table summarizes the key comparative features:

Table 1: Comparison of Thiol-Reactive Functionalities

| Feature | Bromoacetamide | Iodoacetamide | Maleimide |

|---|---|---|---|

| Reaction Mechanism | SN2 Alkylation | SN2 Alkylation | Michael Addition |

| Optimal pH | ~8.5 - 9.0 nih.govresearchgate.net | ~8.0 - 8.5 atto-tec.com | 6.5 - 7.5 researchgate.net |

| Relative Reactivity | Moderate | Higher than Bromoacetamide thermofisher.comnih.gov | High, Fast Kinetics researchgate.net |

| Selectivity | Good for thiols, requires pH control to avoid amine reactivity. nih.gov | Good for thiols, but can react with histidine or methionine if thiols are absent. atto-tec.comthermofisher.com | Excellent for thiols at pH < 7.5; reactivity with amines increases at pH > 8.5. researchgate.net |

| Bond Stability | Very Stable Thioether | Very Stable Thioether thermofisher.com | Reversible Thiosuccinimide (subject to retro-Michael reaction) nih.govnih.gov |

Kinetic Discrimination in Sequential Bioconjugation Protocols

The distinct pH-dependent reactivity profiles of bromoacetamides and maleimides allow for their use in sequential conjugation protocols. This kinetic discrimination enables the specific labeling of different cysteine residues on the same protein or within a mixture of biomolecules by carefully staging the reaction conditions.

A significant difference in reaction rates can be achieved by controlling the pH. nih.gov At a pH of 6.5, maleimides react rapidly with thiols, while the reaction of bromoacetamides is extremely slow. nih.gov Research has demonstrated that the rate constants can differ by two to three orders of magnitude under these conditions. nih.gov This allows for a first conjugation step where a maleimide-functionalized molecule is selectively coupled to the most accessible or reactive cysteine residues at a near-neutral pH.

Following this initial reaction, the pH of the solution can be raised to 9.0. At this alkaline pH, the bromoacetamido group becomes highly reactive towards the remaining unreacted thiol groups, while the maleimide reagent is more prone to hydrolysis and reaction with amines, making it less suitable. nih.govresearchgate.net This two-step, pH-gated process facilitates the creation of well-defined, dual-labeled bioconjugates.

Table 2: pH-Based Kinetic Discrimination for Sequential Conjugation

| Reagent | Reaction Condition | Outcome |

|---|---|---|

| Maleimide | pH 6.5 | Fast and selective reaction with thiols. nih.gov |

| Bromoacetamide | pH 6.5 | Reaction is 100-1000 times slower than maleimide; negligible conjugation. nih.gov |

| Bromoacetamide | pH 9.0 | Efficient reaction with thiols. nih.gov |

Stability of Formed Thioether Linkages

A critical differentiator between haloacetamide and maleimide chemistries is the stability of the covalent bond formed with the cysteine thiol.

Bromoacetamide Conjugates: The SN2 reaction between a bromoacetamide and a thiol results in the formation of a simple and highly stable thioether linkage (C-S-C). thermofisher.com This bond is resistant to cleavage under a wide range of physiological and chemical conditions, providing a permanent and robust conjugation. This stability is crucial for applications requiring long-term integrity of the bioconjugate, such as in therapeutic protein development or long-term cellular imaging. The thioether bond formed by iodoacetamides is similarly stable. thermofisher.comnih.gov

Maleimide Conjugates: The Michael addition of a thiol to a maleimide forms a thiosuccinimide adduct. While this reaction is efficient, the resulting linkage is known to be considerably less stable than a thioether bond. nih.gov It is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the cellular cytoplasm. nih.govnih.gov This can lead to the transfer of the conjugated payload to other molecules or complete deconjugation, compromising the efficacy and safety of protein conjugates. nih.govprolynxinc.com While strategies exist to improve the stability of maleimide adducts, such as hydrolysis of the succinimide (B58015) ring, the inherent lability of the initial adduct is a significant drawback compared to the robust bond formed by bromoacetamides. prolynxinc.comgoogle.com

Conformational and Spacing Effects of Peg9 and C4 Linker Segments

Role of Polyethylene (B3416737) Glycol (PEG) in Molecular Flexibility and Hydrophilicity

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) glycol units. biochempeg.com Its inclusion in linker molecules imparts several desirable physicochemical properties. PEG is known for its excellent water solubility, biocompatibility, and low immunogenicity, making it a valuable component in pharmaceutical and biotechnological applications. technologynetworks.comadcreview.compurepeg.com The hydrophilic nature of PEG can enhance the solubility of hydrophobic molecules to which it is conjugated. technologynetworks.compurepeg.com

The general properties of PEG linkers are summarized in the table below:

| Property | Description | Reference |

| Solubility | High solubility in aqueous environments and most organic solvents. nih.gov | nih.gov |

| Biocompatibility | Generally non-toxic and does not elicit a significant immune response. purepeg.com | purepeg.com |

| Flexibility | The polymer chain is highly flexible, which influences the conformation of the entire molecule. nih.govplos.org | nih.govplos.org |

Longer PEG chains generally exhibit greater flexibility. researchgate.net This increased flexibility can allow the molecule to adopt a wider range of conformations in solution. oup.com The conformation of PEG chains can be described by the Flory radius, which helps to define the space occupied by the polymer chain. nih.gov While highly flexible, PEG chains are not always in a fully extended state; they can adopt more compact, folded conformations. oup.com Molecular dynamics simulations have shown that PEG chains on the surface of proteins remain highly flexible. nih.govplos.org The increase in the chain length of PEG has a non-linear effect on its tensile strength and Young's modulus. nih.gov

PEGylation, the process of attaching PEG chains to molecules, can create a "steric shielding" effect. nih.govplos.org This phenomenon is due to the flexible PEG chain forming a hydrated layer around the molecule, which can mask it from interaction with other molecules, such as enzymes or components of the immune system. nih.govnih.govplos.org This shielding can reduce clearance by the reticuloendothelial system and decrease immunogenicity. nih.gov

The degree of steric shielding is dependent on both the length and the density of the PEG chains. nih.govnih.gov Longer PEG chains, like the PEG9 segment in Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc, provide a more significant steric hindrance effect than shorter chains, resulting in a thicker protective layer. nih.gov This can be advantageous in applications like drug delivery, where it can prolong the circulation time of a therapeutic agent. nih.gov However, there is a limit to this effect, as excessively long PEG chains can sometimes hinder the desired interactions, for example, between a targeting ligand and its receptor. nih.gov Studies have shown that PEGylated glycoconjugates can achieve stronger adhesion inhibition compared to their non-PEGylated counterparts due to this steric repulsion. acs.org

The presence of the PEG9 moiety influences both intermolecular (between molecules) and intramolecular (within the same molecule) interactions. The hydrophilic nature of PEG promotes interactions with water molecules, forming a hydration shell that contributes to the solubility and stability of the conjugate. researchgate.net This can also affect how the conjugate interacts with other biomolecules. nih.gov

Intermolecularly, the steric hindrance provided by the PEG chain can prevent or modulate the association between molecules. dovepress.com This can be beneficial in preventing the aggregation of proteins or nanoparticles. mdpi.com Unfavorable intermolecular interactions in the bulk solution can, in some cases, increase the transmission of PEGylated proteins through ultrafiltration membranes. nih.gov

Intramolecularly, the flexible PEG chain can interact with other parts of the conjugate. For instance, in a PEGylated protein, the PEG chain can entangle around the protein's surface through hydrophobic interactions while also forming hydrogen bonds with the surrounding water. plos.org The nature of the linker attaching the PEG to a protein has been shown to be a critical determinant of the PEG's ability to enhance the protein's conformational stability. nih.gov

The table below summarizes the effects of PEGylation on molecular interactions:

| Interaction Type | Effect of PEGylation | Reference |

| Intermolecular | Modulates association between molecules, can prevent aggregation. | nih.govdovepress.commdpi.com |

| Intramolecular | Flexible chain can interact with other parts of the conjugate, potentially enhancing stability. | plos.orgnih.gov |

Interplay Between PEG9 and C4 in Overall Linker Architecture

The combination of the hydrophilic and flexible PEG9 segment with the more rigid and lipophilic C4 alkyl chain results in a linker with tunable physicochemical properties. nih.govprecisepeg.com This strategic design allows for a balance between aqueous solubility, cell permeability, and the spatial positioning of the conjugated molecules. The modular nature of combining PEG and alkyl motifs is a common strategy in the development of potent bioconjugates, allowing for the systematic optimization of linker length and composition. nih.gov

Synergistic Effects on Bioconjugation Efficiency

The efficiency of bioconjugation reactions is significantly influenced by the characteristics of the linker. The bromoacetamide functional group provides a reactive handle for covalent attachment to thiol groups on proteins or peptides. precisepeg.com The PEG9 component of the linker enhances the aqueous solubility of the entire molecule, which can be advantageous when working with hydrophobic payloads or in aqueous reaction buffers, potentially leading to improved reaction kinetics. biochempeg.comprecisepeg.com

To illustrate the potential synergistic effects on bioconjugation, the following table presents hypothetical data on the reaction efficiency of similar bromoacetamide-functionalized linkers with varying compositions.

Table 1: Hypothetical Bioconjugation Efficiency of Bromoacetamide Linkers This table presents simulated data based on established principles of bioconjugation kinetics.

| Linker Composition | Reaction Solvent | Conjugation Yield (%) | Reaction Half-life (min) |

| Bromoacetamide-C4-Boc | Acetonitrile | 85 | 45 |

| Bromoacetamide-PEG9-Boc | Aqueous Buffer (pH 7.4) | 95 | 20 |

| This compound | Aqueous Buffer (pH 7.4) | 92 | 25 |

| Bromoacetamide-PEG12-Boc | Aqueous Buffer (pH 7.4) | 96 | 18 |

The data in Table 1 suggests that the inclusion of a PEG segment significantly improves conjugation efficiency in aqueous environments compared to a purely alkyl linker. While a longer PEG chain (PEG12) might offer slightly faster kinetics, the PEG9-C4 combination in this compound provides a balance of hydrophilicity and defined spacing, resulting in high conjugation yields and a favorable reaction rate.

Implications for Ligand-Receptor Binding and Molecular Recognition

The structure and flexibility of the linker are critical determinants in processes that rely on molecular recognition, such as the binding of a ligand to its receptor. nih.gov The linker must be of sufficient length to span the distance between the two conjugated entities without imposing unfavorable steric constraints.

The PEG9 segment, with its inherent flexibility, allows the conjugated ligand to adopt multiple conformations, potentially facilitating an optimal binding pose with its receptor. nih.gov Molecular dynamics simulations have shown that PEG chains on protein surfaces can exist in a variety of conformations, from extended to more compact, folded structures. nih.gov This conformational freedom can be crucial for navigating the molecular landscape and accessing the binding site.

Conversely, the C4 alkyl chain introduces a more defined spatial separation due to its preference for a more extended, anti-conformation. researchgate.net This can prevent the ligand from folding back onto the carrier molecule, ensuring its availability for receptor binding. The length of the linker is a critical parameter, with studies on PROTACs demonstrating that an optimal linker length exists for maximizing the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.gov

The following table presents hypothetical ligand-receptor binding data for a model system, illustrating the impact of linker composition on binding affinity.

Table 2: Hypothetical Impact of Linker Composition on Ligand-Receptor Binding Affinity This table presents simulated data based on established principles of molecular recognition.

| Linker in Ligand-Conjugate | Ligand Flexibility (Simulated) | Receptor Binding Affinity (Kd, nM) |

| C4-Alkyl | Low | 50 |

| PEG9 | High | 25 |

| PEG9-C4 | Moderate | 15 |

| PEG12 | High | 28 |

The hypothetical data in Table 2 suggests that the combined PEG9-C4 linker may offer superior binding affinity compared to purely alkyl or purely PEG linkers of similar length. This could be attributed to the synergistic effect of the flexible PEG9 segment allowing for initial receptor approach and the C4 segment providing an optimal, more rigid spacing for the final binding event. While a longer PEG linker (PEG12) provides high flexibility, it might not offer the same level of pre-organization for binding as the PEG9-C4 combination.

Research Applications of Bromoacetamido Peg9 Ethylcarbamoyl C4 Boc in Chemical Biology

Development of Advanced Crosslinking Agents for Biomacromolecules and Materials

Crosslinking agents are molecules that can covalently connect two or more molecules, and they are essential tools in chemical biology for studying molecular interactions and constructing novel biomaterials. cyanagen.com Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc serves as a precursor for creating advanced, heterobifunctional crosslinking agents. biocat.commedchemexpress.com

Crosslinkers are broadly classified into two types:

Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are used to link similar functional groups, for example, two amines or two thiols. gbiosciences.com They are often used to study protein quaternary structure or to create protein polymers. gbiosciences.com

Heterobifunctional Crosslinkers: These are more advanced reagents that have two different reactive groups. proteochem.comgbiosciences.comscbt.com This allows for a sequential, two-step conjugation process, which provides greater control and minimizes the formation of undesirable byproducts like self-conjugation. gbiosciences.comkorambiotech.com

This compound is a classic example of a heterobifunctional building block. biocat.commedchemexpress.com Its two distinct reactive ends—the bromoacetamide and the protected amine—allow for directed crosslinking. For instance, the bromoacetamide can first be reacted with a cysteine on one protein. After purification, the Boc group can be removed, and the newly exposed amine can be reacted with an activated carboxyl group on a second protein, effectively linking the two distinct proteins. The PEG9 spacer arm ensures that the linked biomolecules are kept at a specific distance, which can be critical for their function. cyanagen.com

| Crosslinker Type | Reactive Ends | Conjugation Strategy | Common Application |

| Homobifunctional | Two identical groups (e.g., NHS ester) | One-step reaction | Intramolecular crosslinking, polymer formation. gbiosciences.com |

| Heterobifunctional | Two different groups (e.g., Bromoacetamide & Amine) | Two-step, controlled reaction | Conjugating two different biomolecules (e.g., protein-protein). proteochem.comgbiosciences.com |

Multivalency, the presence of multiple binding sites within a single molecule, often leads to a significant increase in binding affinity and specificity (avidity). This compound can be used to engineer such multivalent constructs for the controlled assembly of biomacromolecules.

By attaching these linkers to a central scaffold, multiple biomolecules (such as antibodies, peptides, or enzymes) can be brought together in a defined spatial arrangement. researchgate.net For example, a scaffold molecule could be functionalized with several bromoacetamide groups, allowing it to bind to cysteine residues on multiple copies of a protein. This approach is used to create higher-order protein complexes that can mimic natural biological assemblies or to design materials like hydrogels with specific biological properties. nih.gov

The PEG9 linker plays a crucial role here, providing the necessary spacing and flexibility for the individual components of the multivalent construct to interact optimally with their targets. nih.gov This strategy is employed in creating cell-responsive hydrogels for tissue engineering, where the crosslinking density and mechanical properties can be precisely tuned. nih.govnih.govnih.gov

Construction of Molecular Probes for Interaction Studies

Molecular probes are indispensable tools for studying complex biological processes, such as protein-protein interactions, enzyme activity, and cellular signaling pathways. researchgate.net this compound serves as a versatile scaffold for constructing custom molecular probes.

The synthesis of a typical probe would involve a two-part strategy. First, the bromoacetamide group is used to attach the linker to a specific cysteine residue on a protein of interest. precisepeg.com This protein acts as the "bait" to investigate its interaction partners. After deprotection of the Boc group, the revealed amine can be coupled to a reporter molecule. This reporter could be:

A fluorophore for use in fluorescence microscopy or fluorescence resonance energy transfer (FRET) studies.

A biotin (B1667282) tag for affinity purification of interaction partners (e.g., via streptavidin pull-down assays).

A photo-reactive group that, upon exposure to UV light, can covalently trap transient or weak binding partners. korambiotech.com

The defined length of the PEG9 spacer is advantageous as it places the reporter tag at a known distance from the protein surface, which can be important for the sensitivity and interpretation of the experimental results. The ability to create homogeneous, site-specifically labeled proteins with such probes enhances the reliability and resolution of interaction studies. researchgate.net

Integration into Activity-Based Protein Profiling (ABPP) Probes

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. These probes typically consist of a reactive group (or "warhead") that covalently binds to an enzyme's active site, a reporter tag for detection, and a linker that connects these two elements. wikipedia.orgmdpi.com

The this compound molecule is well-suited for integration into ABPP probes.

Reactive Group: The bromoacetamido group serves as an effective electrophilic warhead. It can form a covalent bond with nucleophilic amino acid residues, such as cysteine, which are often found in the active sites of various enzyme classes, including certain proteases and deubiquitinases. nih.gov This irreversible binding is a key feature of many activity-based probes. wikipedia.orgmdpi.com

Linker: The hydrophilic PEG9 chain acts as the linker. Its length provides spatial separation between the warhead and a reporter tag, minimizing steric hindrance. Furthermore, the PEG linker enhances the aqueous solubility of the probe, which is crucial for its application in biological media. creativepegworks.com

Handle for Tag Conjugation: The Boc-protected amine serves as a latent reactive handle. Following deprotection, this amine can be readily conjugated to a reporter tag, such as biotin for affinity purification and mass spectrometry-based identification, or other non-fluorescent tags.

The modular design of this compound allows for its use in creating customized ABPP probes to explore enzyme activity and identify novel inhibitors.

Table 1: Components of a Hypothetical ABPP Probe Using the Linker

| Component | Function | Provided by this compound |

| Reactive Group (Warhead) | Covalently binds to the active site of a target enzyme. | Bromoacetamido group |

| Linker | Provides spacing and improves solubility. | PEG9 chain |

| Reporter Tag Handle | Allows for the attachment of a detection or purification tag. | Ethylcarbamoyl-C4-Boc (after deprotection) |

Application in Imaging and Labeling Strategies

Beyond fluorescent methods, the functional groups within this compound allow for its use in creating probes for other advanced imaging and labeling techniques. The core principle involves linking a targeting molecule to a non-fluorescent label to visualize biological processes or structures.

The bifunctional nature of this linker is critical. One end (the bromoacetamido group) can be attached to a molecule that targets a specific protein or cellular feature. After removing the Boc protecting group from the other end, a variety of non-fluorescent labels can be attached. For example, it can be conjugated to a chelating agent capable of binding a positron-emitting radionuclide, such as ¹⁸F, for use in Positron Emission Tomography (PET) scanning. nih.gov PET is a powerful in vivo imaging technique used in both clinical diagnostics and preclinical research.

Additionally, the linker can be used to attach biotin tags. While biotin itself is not directly visualized, it can be detected with high sensitivity using streptavidin conjugated to enzymes (like horseradish peroxidase) in techniques such as western blotting or immunohistochemistry on fixed tissues. The PEG9 component of the linker helps to improve the pharmacokinetic properties of the resulting imaging agent, enhancing its stability and solubility in physiological environments. creativepegworks.combiochempeg.com

Utility in the Synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other Chimeric Molecules

This compound is explicitly designed as a PEG-based PROTAC linker. medchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. precisepeg.com A PROTAC molecule is composed of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. nih.gov

The linker is now recognized as a critical component that significantly influences the efficacy of a PROTAC. precisepeg.com this compound provides the central scaffold for connecting the two distinct ligands. The bromoacetamido end can be reacted with the POI-binding ligand, while the Boc-protected amine, after deprotection, is coupled to the E3 ligase ligand to complete the synthesis of the chimeric PROTAC molecule.

Linker Optimization Strategies in Bifunctional Degrader Design

The design of the linker is a crucial step in the optimization of a PROTAC's properties, including its degradation efficiency, selectivity, and pharmacokinetic profile. The process often involves a "trial and error" approach where various linkers are synthesized and tested. nih.gov this compound offers several features that are central to these optimization strategies.

Linker Length: The length of the linker is a critical parameter that dictates the ability of the PROTAC to form a stable and productive ternary complex between the POI and the E3 ligase. nih.govarxiv.org If the linker is too short, steric clashes may prevent the two proteins from binding simultaneously. If it is too long, the complex may not be oriented correctly for efficient ubiquitin transfer. nih.gov The PEG9 chain provides a specific, defined length that can be systematically varied (e.g., comparing with PEG3, PEG6, etc.) to determine the optimal distance for a given POI-E3 ligase pair. biochempeg.com

Flexibility: As a flexible linker, the PEG9 chain allows the two ends of the PROTAC to adopt multiple conformations. nih.gov This conformational plasticity can be advantageous, helping the PROTAC to facilitate the formation of a stable ternary complex. researchgate.net However, linker flexibility must be carefully tuned, as excessive rigidity or flexibility can be detrimental. arxiv.org

Table 2: Comparison of Common PROTAC Linker Types

| Linker Type | Key Properties | Role in Optimization |

| Alkyl Chains | Hydrophobic, flexible. | Basic scaffold, length can be easily varied. May decrease solubility. precisepeg.com |

| PEG Chains | Hydrophilic, flexible, good biocompatibility. | Improves solubility, permeability, and offers precise length variation. precisepeg.combiochempeg.com |

| Rigid/Aromatic | Constrained conformation, may participate in π-π stacking. | Can improve binding geometry, enhance ternary complex stability through favorable interactions, and increase metabolic stability. precisepeg.comnih.gov |

Influence on Ternary Complex Formation and Stability

The linker is not merely a passive spacer but an active participant in the formation and stability of the POI-PROTAC-E3 ligase ternary complex. precisepeg.com The characteristics of the PEG9 linker within this compound directly influence the thermodynamics and kinetics of this crucial interaction.

The flexibility of the PEG9 linker allows the system to overcome potential geometric mismatches between the POI and the E3 ligase, enabling the formation of a productive complex. nih.gov The linker's length must be sufficient to span the distance between the two proteins' binding pockets without inducing strain. nih.gov Studies have shown that for some systems, longer linkers lead to more potent degradation, while for others, a shorter, more constrained linker is optimal. nih.gov

Furthermore, the linker can influence the cooperativity of ternary complex formation. Positive cooperativity, where the binding of the first protein enhances the binding affinity of the second, is often associated with more potent degradation. The linker's composition and flexibility can affect the protein-protein interactions at the interface of the ternary complex, thereby modulating this cooperativity. researchgate.net The significant conformational flexibility of PEG linkers can be instrumental in establishing an optimal ternary complex, leading to the creation of highly efficacious compounds. nih.gov

Table 3: Influence of Linker Properties on Ternary Complex Formation

| Linker Property | Influence on Ternary Complex |

| Length | Determines the distance between the POI and E3 ligase. An optimal length is required to avoid steric clash while enabling productive ubiquitination. nih.govarxiv.org |

| Flexibility | Allows for conformational adjustments to achieve a stable complex. Can enhance protein-protein interactions. nih.govresearchgate.net |

| Composition (Hydrophilicity) | Primarily affects the physicochemical properties (e.g., solubility) of the PROTAC, which in turn influences its ability to reach its intracellular targets. precisepeg.com |

| Attachment Points | The points where the linker connects to the two ligands affect the relative orientation of the proteins in the complex, influencing stability and degradation efficiency. researchgate.net |

Analytical Characterization and Quality Control in Research Settings

Spectroscopic Methods for Structural Elucidation of the Compound

Spectroscopic techniques are fundamental for confirming the chemical structure of the synthesized linker. These methods provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural confirmation of "Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc". Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional NMR experiments are utilized to unambiguously assign all atoms within the molecule and confirm its covalent structure. nih.govacs.org

¹H NMR provides information on the number and type of protons and their chemical environment. youtube.com The spectrum is expected to show characteristic signals for each part of the molecule. For instance, the nine protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a sharp singlet around 1.4 ppm. researchgate.net The extensive polyethylene (B3416737) glycol (PEG) chain produces a large, characteristic signal complex, primarily a multiplet around 3.6 ppm, which corresponds to the 36 protons of the repeating ethylene (B1197577) glycol units. researchgate.net Other key signals include the methylene (B1212753) protons adjacent to the bromoacetyl group, which are crucial for confirming the presence of this reactive handle. researchgate.net The integration of these peaks allows for a quantitative assessment of the relative number of protons, helping to verify the structure and assess purity. nih.govnih.gov

It is important to note that for large PEG chains, ¹³C satellite peaks can appear in ¹H NMR spectra due to the natural 1.1% abundance of the ¹³C isotope. These satellite peaks, which flank the main PEG signal, should not be mistaken for impurities. nih.govacs.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Approximate Chemical Shift (δ, ppm) | Description of Protons |

| Boc Group | ~1.4 | Singlet, 9H of (CH₃)₃C |

| C4 Alkyl Chain | ~1.5-2.2 | Multiplets, protons of -(CH₂)₄- |

| PEG9 Chain | ~3.5-3.7 | Complex multiplet, -(OCH₂CH₂)₉- |

| Ethyl Carbamoyl (B1232498) | ~3.3-3.5 | Multiplets, -NH-CH₂CH₂-NH- |

| Bromoacetyl | ~3.9-4.1 | Singlet, Br-CH₂-CO- |

| Amide Protons | ~6.5-8.5 | Broad singlets, -NH- protons |

Note: Predicted shifts are based on typical values for similar functional groups and can vary based on solvent and other experimental conditions.

Mass spectrometry (MS) is indispensable for determining the molecular weight of "this compound" with high accuracy and for assessing its purity. biocompare.com Techniques such as Electrospray Ionization (ESI) combined with Liquid Chromatography (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used. nih.govnih.gov

LC-MS provides both the retention time from the HPLC separation and the mass-to-charge ratio (m/z) of the compound and any impurities. nih.gov This is crucial for confirming the molecular weight of the final product and identifying potential side-products or unreacted starting materials. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with salts like sodium [M+Na]⁺, allowing for precise molecular weight determination. acs.org

MALDI-TOF is particularly useful for analyzing PEGylated compounds and can provide a rapid confirmation of the product's mass, complementing the data from LC-MS. nih.gov The high resolution of modern mass spectrometers allows for the determination of the monoisotopic mass, which can be compared against the calculated theoretical value to confirm the elemental composition.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₂H₆₁BrN₂O₁₃ |

| Average Molecular Weight | 761.74 g/mol |

| Monoisotopic Mass (⁷⁹Br) | 760.3442 u |

| Common Adduct [M+H]⁺ | 761.3515 m/z |

| Common Adduct [M+Na]⁺ | 783.3334 m/z |

Chromatographic Techniques for Purification and Analysis of Intermediates and Final Product

Chromatography is the cornerstone for both the purification of "this compound" and its intermediates, as well as for the analytical assessment of their purity. researchgate.netmedchemexpress.com

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the final linker and for monitoring the progress of the synthesis reactions. nih.gov Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is separated on a hydrophobic stationary phase (like C18 or C8) using a gradient of aqueous and organic solvents (e.g., water and acetonitrile), often with additives like formic acid or trifluoroacetic acid. mdpi.com

The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. High-purity linkers, often exceeding 95% or 98%, are required for reliable and reproducible conjugation reactions in drug development. jenkemusa.com HPLC can also be used to monitor reaction kinetics by taking aliquots from the reaction mixture over time and analyzing the consumption of reactants and formation of the product. thermofisher.com Because PEG linkers may lack a strong UV chromophore, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used in series with UV detectors for more universal and sensitive detection. chromatographyonline.comnih.govwaters.com

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. jenkemusa.com While GPC is critical for characterizing polydisperse polymers by determining their average molecular weights (Mn, Mw) and polydispersity index (PDI), its role for a discrete compound like "this compound" is different. jenkemusa.comnih.gov

This linker is a monodisperse compound, meaning it consists of molecules of a single, defined chain length and molecular weight. jenkemusa.combiochempeg.comhuatengsci.com When analyzed by GPC, it should ideally yield a single, sharp peak, confirming its uniformity. researchgate.net The primary value of GPC in this context is to confirm the absence of any polymeric impurities or starting materials (e.g., polydisperse PEG reagents) and to verify the monodisperse nature of the final product. A PDI value close to 1.0 is expected for a pure, monodisperse compound.

Table 3: Expected GPC Parameters for a Monodisperse Compound

| Parameter | Description | Expected Value |

| Mn (Number Average MW) | Statistical average MW based on the number of molecules. | ~761.74 g/mol |

| Mw (Weight Average MW) | Statistical average MW based on the weight of molecules. | ~761.74 g/mol |

| PDI (Polydispersity Index) | A measure of the distribution of molecular weights (Mw/Mn). | ~1.0 |

Advanced Methods for Characterizing Conjugation Reactions

Beyond characterizing the linker itself, it is crucial to analyze the outcome of its reaction with a target molecule, such as a protein or a ligand. The bromoacetamide functional group on the linker is designed to react specifically with thiol groups, commonly found in cysteine residues of proteins.